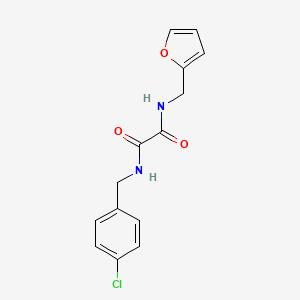
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many potential future directions for research involving 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. For example, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, this compound could be further developed as a tool for drug discovery, or it could be used to study the role of specific enzymes and proteins in various biological processes. Overall, 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde, 4-propoxybenzaldehyde, and 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, which results in the formation of the desired product.
Applications De Recherche Scientifique
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery, where it is used to identify new drug targets and develop new therapeutic agents. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
Propriétés
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQDNNEIHWJOE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)
![6-(3,5-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5051251.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)


![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5051311.png)
![N-(2,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B5051317.png)
![1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5051330.png)